molecular formula C5H5ClN2 B021944 3-Amino-4-chloropyridine CAS No. 20511-15-3

3-Amino-4-chloropyridine

Cat. No.: B021944
CAS No.: 20511-15-3
M. Wt: 128.56 g/mol
InChI Key: GTLFLMZOABSJSV-UHFFFAOYSA-N
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Description

3-Amino-4-chloropyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H5ClN2 and its molecular weight is 128.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Herbicide Development : The synthesis of stable isotopes of auxinic herbicides using related compounds provides insights for herbicide development, indicating a potential application in agricultural chemistry (Johnson et al., 2009).

  • Antiviral Agents : Compounds structurally similar to 3-Amino-4-chloropyridine show potential as novel antiviral agents against viruses like human cytomegalovirus and herpes simplex (Cundy et al., 1997).

  • Photostimulated Reactions : Chlorotrifluoromethyl pyridines, which include compounds like this compound, are suitable for photostimulated reactions, useful in organic synthesis (Beugelmans & Chastanet, 1993).

  • Optical Activity and Stability : The crystallized form of a related compound, 3-amino-2-chloropyridine, demonstrates promising optical activity and stability, which is significant for applications in photonics (Madhankumar et al., 2020).

  • Synthesis Efficiency : Studies have demonstrated efficient large-scale synthesis methods for compounds like 2-amino-4-chloropyridine, indicating potential for industrial-scale production of related pyridine compounds (Gudmundsson et al., 1997).

  • Advanced Glycation Endproducts Synthesis : 3-Amino-2-chloropyridine has been used in synthesizing biologically important advanced glycation endproducts, demonstrating its importance in biochemical research (Rosenberg & Clark, 2012).

  • Amination Reactions : Research indicates that pyridyne intermediates, which include 3-amino and 4-amino products, play a crucial role in amination reactions of halopyridines (Pieterse & Hertog, 2010).

  • Potential Anti-HIV Drug Synthesis : The compound has been used in the synthesis of a nevirapine analogue, a potential anti-HIV drug (Bakke & Říha, 2001).

  • Photocatalytic Degradation : In environmental chemistry, photocatalytic degradation of 3-amino-2-chloropyridine in aqueous suspensions has been studied, showing its breakdown into simpler substances (Abramović et al., 2004).

  • Solid-State Fluorescence : 2-alkylamino-4-aminopyridine-3,5-dicarbonitriles, related to this compound, exhibit solid-state fluorescence, potentially useful in material science (Ershov et al., 2017).

Safety and Hazards

3-Amino-4-chloropyridine is toxic if swallowed and harmful if inhaled . It causes skin irritation and serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection .

Future Directions

While specific future directions for 3-Amino-4-chloropyridine are not mentioned in the sources, it is used in the preparation of inhibitors of phosphodiesterase type 4 (PDE4) as antiasthmatic agents , indicating its potential use in the development of new treatments for asthma and other respiratory conditions.

Properties

IUPAC Name

4-chloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLFLMZOABSJSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342445
Record name 3-Amino-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20511-15-3
Record name 4-Chloro-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20511-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-chloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-amino-4-chloropyridine a useful starting material in organic synthesis?

A1: this compound is a versatile building block due to its reactivity towards various nucleophiles, allowing for the introduction of diverse substituents. The presence of both the amino and chloro groups provides handles for further functionalization and ring-closing reactions, enabling the construction of complex heterocyclic systems. [, ]

Q2: What are the potential applications of the heterocyclic compounds synthesized using this compound?

A2: The thiazolopyridine and imidazopyridine derivatives accessible from this compound are important classes of heterocycles with diverse biological activities. [, ] These structures are frequently encountered in medicinal chemistry programs targeting various therapeutic areas. For instance, they have shown promise as potential anticancer, antibacterial, and antiviral agents. [] Further research exploring the structure-activity relationships of these compounds could lead to the development of novel therapeutics with improved potency and selectivity.

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